molecular formula C11H12O5 B2491576 [2-(2-Oxopropoxy)phenoxy]acetic acid CAS No. 27165-68-0

[2-(2-Oxopropoxy)phenoxy]acetic acid

Cat. No.: B2491576
CAS No.: 27165-68-0
M. Wt: 224.212
InChI Key: CVGRNKJSGVQYGB-UHFFFAOYSA-N
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Description

[2-(2-Oxopropoxy)phenoxy]acetic Acid ( 27165-68-0) is a phenoxyacetic acid derivative supplied as a high-purity compound for research and development purposes. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic uses in humans. The core research value of this compound lies in its structural foundation as a phenoxyacetic acid derivative. This chemical class is historically significant and actively investigated in two primary fields. In medicinal chemistry , the phenoxyacetic acid scaffold is a key structural motif in the development of novel bioactive molecules. Recent research has explored synthetic phenoxyacetamide derivatives for their potent anti-proliferative and apoptotic activity against cancer cell lines, including hepatocellular carcinoma, suggesting its potential as a versatile building block in anticancer drug discovery . Furthermore, phenoxyacetic acid is a fundamental precursor to a major class of herbicides , including 2,4-D and MCPA . These compounds function as synthetic auxins, mimicking plant growth hormones to selectively control broad-leaf weeds, and research into new derivatives remains critical for developing safer and more effective agrochemicals . The structure-activity relationships of such derivatives, influenced by molecular charge distribution and reactivity, are a key area of ongoing scientific inquiry to understand their biological effects and toxicity profiles . Researchers utilize this compound as a critical intermediate in synthetic chemistry and as a model compound for structure-activity relationship (SAR) studies. Its applications span herbicide research and the exploration of new pharmacologically active molecules, particularly in oncology and cytology .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-oxopropoxy)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-8(12)6-15-9-4-2-3-5-10(9)16-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGRNKJSGVQYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=CC=C1OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 2 Oxopropoxy Phenoxy Acetic Acid and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for [2-(2-Oxopropoxy)phenoxy]acetic acid

Retrosynthetic analysis of this compound (Target Molecule 1 ) identifies several logical disconnections based on the robust and well-established ether synthesis reactions. The primary bonds for disconnection are the two ether linkages on the phenyl ring.

Disconnection A (C-O Bond of the Acetic Acid Moiety): This disconnection breaks the bond between the phenoxy oxygen and the methylene (B1212753) carbon of the acetic acid group. This is a standard disconnection for aryloxyacetic acids and points to 2-(2-oxopropoxy)phenol (2) and a two-carbon electrophile, such as ethyl bromoacetate, as key synthons.

Disconnection B (C-O Bond of the Oxopropoxy Moiety): This approach cleaves the ether bond of the side chain, leading to 2-hydroxyphenoxyacetic acid (3) and an electrophilic three-carbon ketone synthon, such as chloroacetone (B47974).

Further disconnection of intermediate (2) reveals catechol and chloroacetone, while intermediate (3) disconnects to catechol and a chloroacetic acid derivative. Both primary routes logically identify catechol as the fundamental starting material, offering two distinct sequences for the introduction of the side chains. The choice between these pathways often depends on the relative reactivity of the intermediates and the potential for side reactions, such as O-alkylation at the carboxylic acid group or undesired bis-alkylation of catechol.

Contemporary Synthetic Routes and Reaction Optimizations towards this compound

The forward synthesis based on the retrosynthetic analysis generally involves sequential Williamson ether synthesis reactions. The optimization of these routes focuses on reaction conditions, choice of reagents, and purification methods to maximize yield and purity.

The core of the synthesis for this compound relies on etherification, specifically the Williamson ether synthesis. This reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. wikipedia.org

A common synthetic route begins with catechol. To achieve mono-alkylation, a controlled reaction is necessary. One approach involves the initial synthesis of a 2-hydroxyphenoxyacetate ester.

Step 1: Synthesis of Ethyl 2-hydroxyphenoxyacetate. Catechol is reacted with a haloacetate, like ethyl bromoacetate, in the presence of a base. The choice of base and solvent is critical to favor mono-alkylation. Using a moderate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972) can provide good yields of the desired mono-substituted product. mdpi.com

Step 2: Introduction of the Oxopropoxy Group. The resulting ethyl 2-hydroxyphenoxyacetate is then subjected to a second etherification. The remaining phenolic hydroxyl group is deprotonated with a base, and the resulting phenoxide reacts with chloroacetone to form ethyl [2-(2-oxopropoxy)phenoxy]acetate.

Step 3: Hydrolysis. The final step is the hydrolysis of the ester under basic conditions (e.g., using NaOH or KOH in an aqueous alcohol solution), followed by acidification to yield the target compound, this compound. chemicalbook.com

Esterification reactions are relevant primarily in the protection of the carboxylic acid moiety during synthesis to prevent unwanted side reactions, such as O-alkylation of the carboxylate. jocpr.comchemguide.co.uk The use of an ester form, such as ethyl or methyl ester, also facilitates purification by chromatography.

Table 1: Example Reaction Conditions for Williamson Ether Synthesis in Phenoxyacetic Acid Preparation

StepPhenolic ReactantAlkylating AgentBaseSolventTypical ConditionsYield
1CatecholEthyl BromoacetateK₂CO₃Acetone/DMFReflux, 12-24hModerate to High
2Ethyl 2-hydroxyphenoxyacetateChloroacetoneNaH/K₂CO₃DMFRoom Temp to 60°C, 4-12hHigh
3 (Hydrolysis)Ethyl [2-(2-oxopropoxy)phenoxy]acetate-NaOH(aq)Methanol/Ethanol (B145695)Room Temp to Reflux, 2-6hVery High

The carbonyl group in this compound is integral to its structure.

Introduction Strategies: The most direct method for introducing the 2-oxopropoxy side chain is through alkylation with a reagent already containing the keto functional group, such as chloroacetone or bromoacetone. This approach is highly efficient and is the final key C-O bond-forming step in the synthesis described above. The carbonyl carbon is electrophilic, but in this synthetic context, the reactivity of the C-Cl bond is harnessed for the Williamson ether synthesis. libretexts.orgyoutube.com

Modification Strategies: While not required for the synthesis of the parent compound, the carbonyl group serves as a key handle for further modifications (see Section 2.4). In multi-step syntheses involving sensitive reagents, the carbonyl group could be protected. fiveable.me Common protecting groups for ketones include acetals and ketals, formed by reacting the ketone with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. This protecting group is stable to bases and many nucleophiles and can be removed by aqueous acid treatment.

Green Chemistry Principles in the Synthesis of this compound Scaffolds

Applying green chemistry principles to the synthesis of phenoxyacetic acids aims to reduce the environmental impact of the chemical process. mdpi.com

Solvent Selection: Traditional syntheses often use polar aprotic solvents like DMF, which have toxicity concerns. Greener alternatives include evaluating the use of carbonate salts in solvents like ethanol or exploring phase-transfer catalysis in biphasic systems to minimize organic solvent use. google.com

Catalysis: The use of solid-supported catalysts or phase-transfer catalysts can enhance reaction rates and selectivity, potentially allowing for milder reaction conditions and easier separation of the catalyst from the reaction mixture, which can then be recycled. nih.gov

Atom Economy: The Williamson ether synthesis generally has good atom economy, with the main byproduct being a simple salt (e.g., KCl, NaCl). One-pot procedures further enhance process efficiency by minimizing waste from intermediate work-ups. google.comgoogle.com

Energy Efficiency: Investigating microwave-assisted synthesis for the etherification steps could significantly reduce reaction times and energy consumption compared to conventional heating. jetir.org

Derivatization Strategies for Structural Modification and Library Generation based on this compound

The structure of this compound offers several reactive sites for derivatization, making it a versatile scaffold for generating chemical libraries for screening purposes.

Modification of the Carboxylic Acid: The carboxylic acid is a prime site for modification. It can be readily converted into a wide range of functional groups:

Esters: Reaction with various alcohols under acidic catalysis (Fischer esterification) or using coupling agents. jocpr.com

Amides: Activation of the carboxylic acid with coupling agents (e.g., DCC, EDC) followed by reaction with primary or secondary amines to form a diverse library of amides. researchgate.net

Reactions at the Carbonyl Group: The ketone functionality can be transformed to introduce structural diversity:

Reduction: Reduction with agents like sodium borohydride (B1222165) (NaBH₄) would yield the corresponding secondary alcohol.

Reductive Amination: Conversion to an amine via reaction with an amine and a reducing agent.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide to form an alkene.

Modification of the Aromatic Ring: While the existing electron-donating ether groups direct towards ortho and para positions, electrophilic aromatic substitution (e.g., nitration, halogenation) could introduce further substituents on the benzene (B151609) ring, although controlling regioselectivity might be challenging.

Table 2: Potential Derivatization Reactions for Library Generation

Functional GroupReaction TypeReagentsResulting Functional Group
Carboxylic AcidEsterificationR-OH, H⁺Ester (-COOR)
Carboxylic AcidAmidationR₂NH, Coupling AgentAmide (-CONR₂)
KetoneReductionNaBH₄Secondary Alcohol (-CH(OH)-)
KetoneCondensationH₂N-OHOxime (=N-OH)
Aromatic RingHalogenationBr₂, FeBr₃Bromo-substituted Ring

Modification at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, most commonly through esterification and amidation reactions. These transformations allow for the introduction of a wide array of functional groups, significantly altering the molecule's polarity and potential for intermolecular interactions.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. A variety of methods have been developed for the esterification of phenoxyacetic acids. One effective approach involves the activation of the carboxylic acid with phosphonitrilic chloride (PNT) and N-methyl morpholine (B109124) (NMM) in a solvent like chloroform, followed by coupling with various phenols. jocpr.com This method provides good yields under mild, room-temperature conditions. jocpr.com Alternative catalysts for esterification include trifluoroacetic anhydride, dicyclohexylcarbodiimide (B1669883) (DCC), and various Lewis acids such as anhydrous ZnCl₂ and AlCl₃. jocpr.com The choice of solvent can also influence reaction yield, with non-polar solvents like toluene (B28343) generally providing higher yields than polar solvents. nih.gov

Table 1: Esterification of Phenoxyacetic Acid Analogues with Various Phenols

Illustrates the synthesis of various phenoxyacetic acid esters using phosphonitrilic chloride (PNT) and N-methyl morpholine (NMM) as an activating system in chloroform. Data is adapted from methodologies applied to phenoxyacetic acid analogues. jocpr.com

Phenol ReactantResulting Ester ProductReaction Time (hours)Yield (%)
PhenolPhenyl phenoxyacetate4.085
p-Cresolp-Tolyl phenoxyacetate4.588
p-Chlorophenol4-Chlorophenyl phenoxyacetate4.586
p-Nitrophenol4-Nitrophenyl phenoxyacetate5.082
β-NaphtholNaphthalen-2-yl phenoxyacetate5.084

Amidation: The synthesis of amides from the carboxylic acid moiety is another key modification, often accomplished using peptide coupling reagents. organic-chemistry.orgresearchgate.net These reagents activate the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), often used with additives like 1-hydroxy-benzotriazole (HOBt) to improve efficiency and reduce side reactions. fishersci.co.uknih.gov Uronium salt-based reagents such as HATU and HBTU are also highly effective. fishersci.co.uk A general procedure involves dissolving the carboxylic acid in a solvent like DMF, adding a base (e.g., DIEA or TEA), the coupling agent, and finally the amine. fishersci.co.uk

An alternative route is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine, often in the presence of a base. fishersci.co.uk

Table 2: Common Coupling Reagents for Amide Synthesis

Summarizes various reagent systems used for the formation of amide bonds from carboxylic acids, applicable to the synthesis of this compound amides. fishersci.co.uknih.gov

Coupling Reagent SystemTypical BaseCommon SolventKey Characteristics
EDC / HOBtDIEA, TEADMF, DCMWidely used, water-soluble byproducts are easily removed. fishersci.co.uknih.gov
DCC / DMAPNone typically requiredDCM, THFHighly efficient but produces insoluble dicyclohexylurea byproduct.
HATUDIEA, TEADMFVery rapid and efficient, especially for hindered substrates. fishersci.co.uk
BOPClEt₃NCH₂Cl₂Effective for challenging couplings. nih.gov
SOCl₂ or (COCl)₂ then AminePyridine, TEADCM, THFTwo-step process via a highly reactive acyl chloride intermediate. fishersci.co.uk

Transformations of the Oxopropoxy Side Chain

The ketone functionality within the oxopropoxy side chain is a versatile handle for further chemical modifications, including reduction to a secondary alcohol or conversion to other functional groups.

Reduction of the Ketone: The ketone can be reduced to a secondary alcohol, introducing a hydroxyl group and a potential chiral center. Standard reducing agents like sodium borohydride (NaBH₄) are effective for this transformation. savemyexams.com For more potent reduction, lithium aluminium hydride (LiAlH₄) can be used, although it would also reduce the carboxylic acid if not protected. savemyexams.com Enantioselective reduction methods can be employed to produce specific stereoisomers of the resulting alcohol. wikipedia.org This can be achieved using chiral catalysts, such as oxazaborolidines, in conjunction with a stoichiometric reducing agent like borane. wikipedia.org Biocatalytic reductions, for example using baker's yeast, also provide a route to optically active secondary alcohols. usm.my

Baeyer-Villiger Oxidation: The ketone can be converted into an ester through the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.org This reaction involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), which inserts an oxygen atom adjacent to the carbonyl carbon. pearson.comchemistrysteps.com The regioselectivity of the oxygen insertion is predictable based on the migratory aptitude of the adjacent groups; in the case of the oxopropoxy side chain (CH₂-C(=O)-CH₃), the methylene group has a higher migratory aptitude than the methyl group. organic-chemistry.orgchemistrysteps.com This would result in the formation of an acetate (B1210297) ester derivative.

Table 3: Potential Transformations of the Oxopropoxy Ketone

Outlines synthetic methodologies applicable to the ketone functional group of the oxopropoxy side chain.

TransformationReagent(s)Product Functional GroupReference(s)
ReductionNaBH₄ or LiAlH₄Secondary Alcohol savemyexams.com
Asymmetric ReductionChiral Oxazaborolidine Catalyst + BoraneChiral Secondary Alcohol wikipedia.org
Baeyer-Villiger Oxidationm-CPBA or other peroxyacidsEster (Acetate) organic-chemistry.orgwikipedia.orgchemistrysteps.com
CondensationHydrazides (e.g., R-CONHNH₂)Hydrazone nih.govmdpi.com

Substitutions on the Phenoxy Ring System

The aromatic phenoxy ring is amenable to electrophilic aromatic substitution (SₑAr) reactions, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule. wikipedia.org The existing ether linkages (-O-CH₂- and -O-CH₂COOH) are ortho-, para-directing and activating groups, which will influence the position of incoming electrophiles. wvu.edu

Halogenation: Aromatic halogenation is a common modification for phenoxyacetic acid analogues. mt.com Chlorination can be achieved by treating the parent compound with chlorine gas in a suitable solvent, such as acetic acid or dichlorobenzene, in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) or iron oxide. google.comwipo.int The reaction conditions, including temperature and catalyst, can be controlled to influence the degree and position of chlorination. google.com

Nitration and Sulfonation: Other standard SₑAr reactions include nitration and sulfonation. byjus.com Nitration is typically performed using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. byjus.com The resulting nitro group can be a versatile synthetic handle, for instance, by being reduced to an amino group. mnstate.edu Sulfonation involves using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H) onto the ring. byjus.com This reaction is often reversible, making the sulfonic acid group a useful blocking group to direct other substituents to a desired position. mnstate.edu

Table 4: Electrophilic Aromatic Substitution Reactions for the Phenoxy Ring

Details common electrophilic aromatic substitution reactions applicable to the phenoxy ring of this compound and its analogues.

ReactionTypical ReagentsElectrophileIntroduced GroupReference(s)
Halogenation (Chlorination)Cl₂ / FeCl₃Cl⁺ (polarized)-Cl mt.comgoogle.com
NitrationHNO₃ / H₂SO₄NO₂⁺-NO₂ byjus.com
SulfonationFuming H₂SO₄ (SO₃)SO₃-SO₃H byjus.com
Friedel-Crafts AlkylationR-Cl / AlCl₃R⁺-R (Alkyl) wikipedia.org
Friedel-Crafts AcylationRCOCl / AlCl₃RCO⁺-COR (Acyl) wikipedia.org

Advanced Spectroscopic and Analytical Characterization Techniques for 2 2 Oxopropoxy Phenoxy Acetic Acid in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of [2-(2-Oxopropoxy)phenoxy]acetic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the complete atomic framework and verify the compound's purity.

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integral value of each proton signal provide a wealth of structural information. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the two side chains, and the methyl protons. The acidic proton of the carboxylic acid group is often broad and may exchange with deuterium (B1214612) in solvents like D₂O, leading to its disappearance from the spectrum.

The expected signals would be:

Aromatic Protons: The four protons on the substituted benzene (B151609) ring would appear in the aromatic region (typically δ 6.8-7.5 ppm). Their specific shifts and multiplicities would depend on the electronic effects of the two ether substituents.

OCH₂ (acetic acid side chain): A singlet corresponding to the two protons of the methylene group adjacent to the carboxylic acid.

OCH₂ (oxopropoxy side chain): A singlet for the two protons of the methylene group attached to the ketone function.

CH₃ (methyl protons): A sharp singlet for the three protons of the terminal methyl group.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H 6.8 - 7.2 Multiplet 4H
OCH₂COOH ~4.7 Singlet 2H
OCH₂CO ~4.6 Singlet 2H
COCH₃ ~2.2 Singlet 3H

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The expected signals include:

Carbonyl Carbons: Two signals in the downfield region (δ 170-210 ppm) corresponding to the carboxylic acid carbonyl and the ketone carbonyl.

Aromatic Carbons: Six signals for the benzene ring carbons, with the two carbons directly attached to the oxygen atoms appearing at a higher chemical shift.

Methylene and Methyl Carbons: Signals for the two O-CH₂ carbons and the terminal methyl carbon would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C =O (Ketone) ~205
C =O (Carboxylic Acid) ~175
Aromatic C -O 145 - 155
Aromatic C -H 115 - 130
OC H₂COOH ~70
OC H₂CO ~65

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would primarily show correlations between adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net It would be used to definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly powerful for establishing the connectivity between different fragments of the molecule. For instance, it would show correlations from the OCH₂ protons to the aromatic carbons and the carbonyl carbons, confirming the ether linkages and the positions of the side chains.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The presence of specific functional groups results in characteristic absorption or scattering bands at specific frequencies.

For this compound, the key vibrational bands would be:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

C=O Stretch (Ketone): Another strong, sharp absorption around 1715-1730 cm⁻¹. The two carbonyl bands might overlap.

C-O Stretch (Ethers and Carboxylic Acid): Multiple strong bands in the 1000-1300 cm⁻¹ region.

C=C Stretch (Aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-H Stretch (Aromatic and Aliphatic): Bands appearing just above and below 3000 cm⁻¹, respectively.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (Broad)
Carboxylic Acid C=O Stretch 1700 - 1725
Ketone C=O Stretch 1715 - 1730
Ether C-O Stretch 1000 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present.

In this compound, the primary chromophores are the benzene ring and the two carbonyl groups.

π → π* Transitions: The aromatic ring will exhibit strong absorptions, typically with a primary band around 220 nm and a secondary, less intense band around 270 nm, characteristic of substituted benzenes.

n → π* Transitions: The carbonyl groups (ketone and carboxylic acid) will show weak absorptions at longer wavelengths, usually above 280 nm. These are often less prominent compared to the π → π* transitions of the aromatic system.

Table 4: Expected UV-Vis Absorption Data for this compound

Electronic Transition Chromophore Expected λmax (nm)
π → π* Aromatic Ring ~220, ~270
n → π* C=O (Ketone) >280 (Weak)

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

The molecular formula for this compound is C₁₁H₁₂O₅, giving it a molecular weight of 224.21 g/mol . appchemical.com In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 224.

The molecule would likely undergo characteristic fragmentation upon ionization. libretexts.org Key fragmentation pathways could include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common pathway for ketones and carboxylic acids. miamioh.edu This could lead to the loss of a methyl radical (•CH₃, loss of 15 Da) or an acetyl group (CH₃CO•, loss of 43 Da).

Loss of Carboxylic Acid Group: Fragmentation could involve the loss of the entire carboxymethyl group (•CH₂COOH, loss of 59 Da) or the carboxyl group (•COOH, loss of 45 Da). libretexts.org

Cleavage of Ether Bonds: The ether linkages can also cleave, leading to fragments corresponding to the different parts of the molecule.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Identity
224 [M]⁺ (Molecular Ion)
181 [M - COCH₃]⁺
179 [M - COOH]⁺
165 [M - CH₂COOH]⁺

High-Resolution Mass Spectrometry (HRMS)

No specific high-resolution mass spectrometry data for this compound has been found in the surveyed scientific literature. Therefore, a detailed analysis and data table of its exact mass and molecular formula confirmation cannot be provided.

Tandem Mass Spectrometry (MS/MS) for Comprehensive Structural Information

No specific tandem mass spectrometry data or fragmentation pattern analysis for this compound has been identified in the available scientific literature. As a result, a detailed discussion of its structural elucidation through MS/MS and a corresponding data table of its fragmentation ions cannot be generated.

Advanced Computational Chemistry and Theoretical Studies of 2 2 Oxopropoxy Phenoxy Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and the geometric arrangement of atoms, which are the primary determinants of the molecule's chemical character.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net By approximating the electron density, DFT calculations can accurately predict the ground-state geometry of [2-(2-Oxopropoxy)phenoxy]acetic acid, including key bond lengths, bond angles, and dihedral angles. These geometric parameters are essential for understanding the molecule's steric and electronic properties.

DFT also enables the calculation of various electronic properties that are crucial for predicting reactivity. The distribution of electronic charge can be visualized through a Molecular Electrostatic Potential (MEP) map. rsc.org For this compound, the MEP map would likely show regions of negative potential (electron-rich) concentrated around the oxygen atoms of the carboxylic acid, ether, and ketone groups, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential would be found around the acidic hydrogen of the carboxyl group, marking it as a site for nucleophilic attack. researchgate.net

Table 1: Representative Predicted Ground State Properties of this compound using DFT Note: The following data are representative examples based on calculations of similar phenoxyacetic acid derivatives and serve to illustrate the typical output of DFT analysis.

Parameter Predicted Value Significance
Dipole Moment ~3.5 - 4.5 D Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Total Energy Varies with basis set A measure of the molecule's stability at its optimized geometry.
C=O Bond Length (Ketone) ~1.22 Å Shorter than a C-O single bond, indicating a strong double bond character.
C=O Bond Length (Acid) ~1.21 Å Typical length for a carboxylic acid carbonyl group.
O-H Bond Length (Acid) ~0.97 Å Reflects the covalent bond strength and acidity of the proton.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Related Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that the molecule requires less energy to be excited, making it more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid and ketone groups. This distribution dictates how the molecule interacts with other reagents. researchgate.net

From the HOMO and LUMO energies, several reactivity indices can be derived:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): χ² / (2η)

Table 2: Illustrative Frontier Orbital Energies and Reactivity Indices for this compound Note: These values are hypothetical and serve as examples of typical FMO analysis results for a molecule of this type.

Parameter Illustrative Value (eV) Interpretation
EHOMO -6.5 eV Energy of the highest occupied molecular orbital; related to the ability to donate electrons.
ELUMO -1.8 eV Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap (ΔE) 4.7 eV Indicates high kinetic stability and relatively low reactivity. researchgate.net
Ionization Potential (I) 6.5 eV Energy required to remove an electron.
Electron Affinity (A) 1.8 eV Energy released when an electron is added.
Chemical Hardness (η) 2.35 eV Measures resistance to change in electron distribution.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions in different environments (e.g., in a solvent or in a crystal lattice).

For this compound, a key area of study would be the conformational flexibility arising from its rotatable bonds, particularly the ether linkage and the side chains. MD simulations can identify the most stable conformers (low-energy states) and the energy barriers between them. researchgate.net This information is crucial for understanding how the molecule's shape influences its ability to interact with other molecules or biological targets.

Furthermore, MD simulations can model intermolecular interactions, such as the formation of hydrogen bonds. It is expected that the carboxylic acid group of this compound would form strong hydrogen-bonded dimers with other molecules of its kind in the solid state or interact strongly with polar solvent molecules like water. osti.gov

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Modeling Approaches for this compound and its Analogues

Chemoinformatics employs computational methods to analyze large datasets of chemical compounds. One of its key applications is the development of Quantitative Structure-Property Relationship (QSPR) models. QSPR models are mathematical equations that correlate the structural or physicochemical properties of molecules (known as molecular descriptors) with a specific property of interest, such as biological activity or toxicity. mdpi.com

For a class of compounds like phenoxyacetic acid derivatives, a QSPR study would involve:

Data Set Compilation: Assembling a group of analogues of this compound with known experimental data for a particular property.

Descriptor Calculation: Using software to calculate hundreds of molecular descriptors for each analogue. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), and electronic (e.g., dipole moment) descriptors.

Model Building: Employing statistical methods or machine learning algorithms to create a model that links a subset of these descriptors to the observed property. nih.gov

Such a model could then be used to predict the properties of new, unsynthesized analogues of this compound, guiding further research and development by prioritizing compounds with desirable characteristics. mdpi.com

Aromaticity Analysis of the Phenoxy Moiety and its Influence on Electronic Stability and Reactivity

The phenoxy group contains an aromatic benzene (B151609) ring, which confers significant electronic stability to the molecule. The aromaticity of this ring can be quantified using computational methods. One common approach is the calculation of Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. A large negative NICS value is indicative of strong aromatic character.

Mechanistic Insights into Potential Chemical Transformations and Reaction Pathways via Computational Modeling

Computational modeling, particularly using DFT, is an invaluable tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies.

For this compound, computational modeling could be used to investigate several potential transformations:

Deprotonation: Modeling the removal of the acidic proton from the carboxylic acid group to understand its acidity (pKa).

Esterification/Amidation: Simulating the reaction of the carboxylic acid with an alcohol or amine to determine the energy barrier for forming an ester or amide.

Reactions at the Ketone: Investigating the mechanism of nucleophilic addition to the carbonyl carbon of the ketone group.

By calculating the energy profiles for these pathways, it is possible to predict which reactions are most likely to occur under specific conditions, providing a theoretical foundation for designing synthetic routes or understanding potential degradation pathways. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Oxopropoxy Phenoxy Acetic Acid Derivatives

Systematic Structural Modifications of the [2-(2-Oxopropoxy)phenoxy]acetic acid Scaffold for SAR Elucidation

Systematic modifications of the this compound scaffold can be undertaken to probe the importance of its different structural components. These modifications can be categorized into three main regions: the aromatic ring, the acetic acid side chain, and the 2-oxopropoxy side chain.

Aromatic Ring Modifications:

Substituents on the phenyl ring can significantly impact biological activity by altering the electronic and steric properties of the molecule. Based on studies of other phenoxyacetic acid derivatives, such as those targeting cyclooxygenase (COX) enzymes, the following trends can be hypothesized nih.govmdpi.com:

Position of Substitution: The position of substituents on the phenoxy ring is critical. For instance, in related anti-inflammatory agents, substitution at the para-position often enhances activity.

Acetic Acid Side Chain Modifications:

The carboxylic acid group is often a key pharmacophoric feature, acting as a hydrogen bond donor and acceptor, and is crucial for anchoring the molecule to its biological target.

Esterification: Conversion of the carboxylic acid to an ester can serve as a prodrug strategy, improving membrane permeability. The ester would then be hydrolyzed in vivo to release the active carboxylic acid.

Amide Formation: Replacing the carboxylic acid with an amide or a sulfonamide can alter the acidity and hydrogen bonding capacity, which may lead to a change in biological activity and selectivity.

Chain Length: Altering the length of the acetic acid side chain can impact the spatial orientation of the carboxylic acid group relative to the rest of the molecule, potentially affecting its interaction with a target binding site.

2-Oxopropoxy Side Chain Modifications:

The [2-(2-oxopropoxy)] moiety is a distinguishing feature of this scaffold. Modifications to this chain can provide insights into the role of the ketone and the ether linkage.

Ketone Reduction/Modification: The carbonyl group can be reduced to a hydroxyl group, which would introduce a chiral center and alter the electronic nature and hydrogen bonding potential of the side chain. The ketone can also be converted to other functional groups, such as an oxime or a hydrazone, to probe the importance of the carbonyl oxygen for activity mdpi.com.

Alkoxy Chain Length: Varying the length of the propoxy chain (e.g., to an ethoxy or butoxy chain) would change the distance between the phenoxy ring and the ketone, potentially affecting how the side chain fits into a binding pocket.

Substitution on the Propoxy Chain: Introducing substituents on the propoxy chain could create steric hindrance or new interaction points. For example, a methyl group on the carbon adjacent to the ketone would create a chiral center and could influence stereoselective binding.

Table 1: Hypothetical SAR of this compound Derivatives

Modification Rationale Predicted Impact on Activity
Aromatic Ring
Para-chloro substitution Increase lipophilicity, potential for halogen bonding Potentially increased activity
Para-methoxy substitution Increase electron density, potential H-bond acceptor May increase or decrease activity depending on target
Acetic Acid Chain
Methyl ester Prodrug, increased cell permeability Increased bioavailability, inactive until hydrolyzed
Amide Altered acidity and H-bonding Potential for altered target selectivity
2-Oxopropoxy Chain
Reduction of ketone to alcohol Introduce H-bond donor, create chiral center Likely to alter or diminish activity if ketone is key

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for Biological Responses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities iosrjournals.org. For this compound derivatives, a QSAR model could be developed to predict their activity based on calculated molecular descriptors.

The process would involve:

Data Set Preparation: A series of this compound analogues would be synthesized and their biological activities (e.g., IC50 values for enzyme inhibition) would be determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound, including physicochemical properties (e.g., logP, pKa, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological indices (e.g., connectivity indices, shape indices) mdpi.com.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

For instance, a hypothetical QSAR equation for a series of phenoxyacetic acid derivatives might look like:

pIC50 = c0 + c1logP + c2HOMO + c3*ASA

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity), HOMO is the energy of the highest occupied molecular orbital (an electronic descriptor), and ASA is the accessible surface area (a steric descriptor). The coefficients (c0, c1, c2, c3) would be determined by the regression analysis. Such models can be highly predictive for the biological efficacy of phenoxyacetic acid congeners mdpi.com.

Pharmacophore Elucidation and Rational Ligand Design Principles Based on this compound Core

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target mdpi.com. Based on the structure of this compound, a hypothetical pharmacophore model can be proposed.

Key pharmacophoric features might include:

An Aromatic Ring: The phenoxy group can engage in π-π stacking or hydrophobic interactions with the target protein.

A Hydrogen Bond Acceptor: The ether oxygen and the carbonyl oxygen of the 2-oxopropoxy group can act as hydrogen bond acceptors.

A Hydrogen Bond Donor/Acceptor: The carboxylic acid group is a crucial feature, capable of acting as both a hydrogen bond donor and acceptor, and can also form ionic interactions.

Figure 1: Hypothetical Pharmacophore Model for this compound Derivatives

(A visual representation of the pharmacophore model would be included here, highlighting the key features described above on the molecular structure.)

This pharmacophore model can be used for virtual screening of compound libraries to identify new molecules with potentially similar biological activity nih.gov. It also serves as a guide for the rational design of new derivatives. For example, if the ketone oxygen is identified as a key hydrogen bond acceptor, modifications could be made to enhance this interaction, such as by replacing the methyl group with a group that increases the partial negative charge on the oxygen. Studies on other phenoxyacetic acid derivatives have utilized this moiety as a pharmacophore for selective COX-2 inhibitors nih.gov.

Correlation between Specific Structural Features and Observed Chemical Reactivity Profiles

The chemical reactivity of this compound is determined by its constituent functional groups: the ether linkages, the carboxylic acid, and the ketone.

Ether Linkages: Ethers are generally unreactive but can be cleaved under strongly acidic conditions (e.g., with HBr or HI) openstax.orgnoaa.gov. The aryl ether bond is typically more stable than the alkyl ether bond. Therefore, cleavage would likely occur at the O-CH2 bond of the propoxy group.

Carboxylic Acid: The carboxylic acid can undergo typical reactions such as esterification, amide formation, and salt formation. The acidity of the carboxylic acid is influenced by the substituents on the aromatic ring. Electron-withdrawing groups would increase the acidity, while electron-donating groups would decrease it.

Ketone: The ketone functional group can undergo nucleophilic addition reactions, reduction to a secondary alcohol, and reactions at the α-carbon (e.g., enolate formation) researchgate.net. The reactivity of the ketone can be influenced by the steric and electronic environment.

The interplay of these functional groups can also lead to intramolecular reactions. For example, under certain conditions, the carboxylic acid could potentially catalyze reactions involving the ketone. The introduction of substituents on the aromatic ring can alter the electron distribution throughout the molecule, thereby influencing the reactivity of these functional groups mdpi.com.

Influence of Stereochemistry on Biological Activity and Chemical Behavior (if applicable)

While this compound itself is achiral, the introduction of substituents can create stereocenters, and the resulting stereoisomers may exhibit different biological activities and chemical behaviors. Chirality plays a pivotal role in the biological activity of many compounds nih.gov.

A potential point for introducing chirality would be on the 2-oxopropoxy side chain. For example, if the ketone is reduced to a hydroxyl group, the carbon bearing the hydroxyl group becomes a chiral center. The two enantiomers ((R) and (S)) could have different affinities for a biological target due to the three-dimensional arrangement of their atoms. One enantiomer might fit perfectly into a binding site, while the other might not, leading to a significant difference in potency.

Similarly, adding a substituent to the carbon between the ether oxygen and the ketone would also create a chiral center. The differential activity of stereoisomers is a well-established principle in pharmacology and agrochemistry, as biological systems (enzymes, receptors) are themselves chiral. Therefore, if any derivatives of this compound are developed that contain stereocenters, it would be essential to separate and test the individual stereoisomers to fully understand their pharmacological or biological profiles nih.gov.

2 2 Oxopropoxy Phenoxy Acetic Acid As a Versatile Building Block in Organic Synthesis and Chemical Biology

Role as a Precursor for the Synthesis of Complex Heterocyclic Systems

The structural attributes of [2-(2-Oxopropoxy)phenoxy]acetic acid make it an intriguing starting material for the construction of diverse heterocyclic frameworks. The inherent reactivity of the ketone and carboxylic acid groups allows for their participation in a variety of cyclization and condensation reactions, paving the way for the synthesis of novel and intricate molecular architectures.

While direct literature on the use of this compound in the synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds is not prevalent, the application of the closely related 2-(2-formylphenoxy)acetic acid in this capacity provides a strong precedent. A novel and efficient one-pot, three-component reaction has been developed for the synthesis of biologically significant bis-heterocyclic oxazepine-quinazolinone derivatives. nih.gov This reaction utilizes 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide (B116534), and an isocyanide without the need for a catalyst, affording excellent yields of the desired products. nih.gov

This synthetic strategy involves an Ugi-type reaction where the bifunctional nature of both 2-(2-formylphenoxy)acetic acid and 2-aminobenzamide is exploited to construct the fused heterocyclic system. nih.gov The reaction proceeds through the formation of an iminium intermediate, followed by the addition of the isocyanide and subsequent intramolecular cyclization to yield the oxazepine-quinazolinone scaffold. nih.gov This methodology highlights the potential of ortho-substituted phenoxyacetic acids as key building blocks in multicomponent reactions for the rapid generation of molecular complexity. nih.gov Given the structural similarity, it is conceivable that this compound could be employed in similar synthetic strategies, potentially after conversion of the ketone to a more reactive functional group or by leveraging the ketone's reactivity in alternative cyclization pathways.

Incorporation into Multi-Step Synthesis of Advanced Intermediates for Medicinal Agents

Phenoxyacetic acid derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Their synthetic accessibility and the biological activities associated with this scaffold have made them attractive targets for drug discovery programs.

Recent studies have focused on the design and synthesis of novel phenoxyacetic acid derivatives as selective COX-2 inhibitors for the treatment of inflammation. mdpi.com In these efforts, substituted phenoxyacetic acids are elaborated through multi-step synthetic sequences to introduce pharmacophoric features that enhance potency and selectivity. mdpi.com For instance, the synthesis of such inhibitors often involves the initial preparation of a functionalized phenoxyacetic acid intermediate, which is then coupled with other moieties to build the final drug candidate. mdpi.com

Furthermore, phenoxyacetic acid derivatives have been identified as novel agonists for the free fatty acid receptor 1 (FFA1), a promising target for the treatment of type 2 diabetes. The synthesis of these agonists involves the chemical modification of the phenoxyacetic acid scaffold to optimize their pharmacological properties. researchgate.net The versatility of the phenoxyacetic acid core allows for systematic structure-activity relationship (SAR) studies to be conducted, leading to the identification of potent and effective drug candidates. researchgate.net The presence of the oxopropoxy side chain in this compound offers a unique point for diversification, allowing for its incorporation and modification within multi-step syntheses to generate advanced intermediates for a range of medicinal agents.

Applications in Modern Synthetic Transformations (e.g., Click Chemistry, Cross-Coupling Reactions)

The phenoxyacetic acid scaffold can be readily adapted for use in modern synthetic transformations, enhancing its utility as a versatile building block. While specific examples involving this compound in click chemistry are not extensively documented, the principles of this powerful ligation strategy suggest its potential applicability. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), relies on the introduction of azide (B81097) or alkyne functional groups into molecular scaffolds. frontiersin.org These functionalized molecules can then be efficiently and selectively coupled to other molecules bearing the complementary functionality. frontiersin.org The phenoxyacetic acid framework could be synthetically modified to incorporate an azide or a terminal alkyne, thereby creating a "clickable" version of the molecule for applications in bioconjugation, materials science, and drug discovery.

In the realm of cross-coupling reactions, phenoxyacetic acid has been shown to participate in visible-light-induced decarboxylative coupling with disulfides. This photoredox-catalyzed reaction constructs C–S bonds under mild conditions, demonstrating the utility of the carboxylic acid group as a synthetic handle in modern cross-coupling methodologies. rsc.org This type of transformation expands the synthetic toolkit available for the modification of the phenoxyacetic acid core, allowing for the introduction of a variety of substituents and the construction of more complex molecular architectures.

Development of Chemical Probes and Activity-Based Probes for Biological System Investigations

Chemical probes and activity-based probes (ABPs) are indispensable tools in chemical biology for the study of protein function and for the identification of new drug targets. mskcc.orgnih.gov These small molecules are designed to interact with specific proteins or classes of proteins and often contain a reporter tag (e.g., a fluorophore or a biotin) for detection and a reactive group for covalent modification of the target. frontiersin.org

The phenoxyacetic acid scaffold, with its proven biological relevance, represents an attractive starting point for the design of novel chemical probes. The core structure can be systematically modified to optimize binding affinity and selectivity for a protein of interest. For the development of an activity-based probe, a reactive "warhead" could be appended to the phenoxyacetic acid backbone. This warhead would be designed to form a covalent bond with a specific amino acid residue in the active site of a target enzyme, thereby providing a readout of enzymatic activity. nih.gov

For example, the carboxylic acid of this compound could be converted to a more reactive electrophile, or the phenyl ring could be functionalized with a group capable of covalent modification of a target protein. Additionally, the oxopropoxy side chain could be modified to include a reporter tag, such as an alkyne or azide for subsequent "click" functionalization with a fluorescent dye or affinity label. frontiersin.org The modular nature of probe design would allow for the generation of a library of phenoxyacetic acid-based probes for screening against various biological targets.

Future Perspectives and Emerging Research Avenues for 2 2 Oxopropoxy Phenoxy Acetic Acid

Advancements in Asymmetric Synthesis and Chiral Derivatization Strategies

The presence of a stereocenter in [2-(2-Oxopropoxy)phenoxy]acetic acid makes the development of asymmetric synthesis routes a critical area of future research. Enantiomerically pure forms of the compound are essential for understanding its specific interactions with biological systems, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Future investigations will likely focus on the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to achieve high enantioselectivity in the synthesis of the target molecule. Furthermore, the development of efficient chiral derivatization methods will be crucial for the separation and analysis of its enantiomers, enabling a deeper understanding of their individual properties.

Exploration of Novel Biological Targets and Potential Therapeutic Applications

The structural motifs within this compound, including the phenoxyacetic acid core, are present in a range of biologically active molecules. This suggests that the compound could interact with various biological targets. Future research should involve comprehensive screening programs to identify its potential therapeutic applications. High-throughput screening assays against a wide array of enzymes, receptors, and ion channels could reveal novel biological activities. Based on the activities of related compounds, potential areas of investigation could include its use as an herbicide, a plant growth regulator, or as a scaffold for the development of new drugs targeting a range of diseases.

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

Development of Sustainable and Eco-Friendly Synthetic Methodologies for its Production

In an era of increasing environmental awareness, the development of green and sustainable synthetic methods is paramount. Future research on the production of this compound should prioritize the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. The principles of green chemistry, such as atom economy and the reduction of waste, should guide the design of new synthetic routes. The exploration of biocatalysis, utilizing enzymes to perform key synthetic steps, could also offer a highly efficient and sustainable alternative to traditional chemical methods.

Design and Synthesis of this compound-based Targeted Protein Degraders (e.g., PROTACs)

Targeted protein degradation, utilizing technologies such as Proteolysis-Targeting Chimeras (PROTACs), represents a paradigm shift in therapeutic intervention. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The structure of this compound could serve as a foundational scaffold for the design of novel PROTACs. By chemically linking a derivative of this compound that binds to a protein of interest with a ligand for an E3 ligase, it may be possible to create a new class of targeted protein degraders. This approach holds the potential to address diseases driven by proteins that have been historically difficult to target with conventional inhibitors.

Q & A

Q. What are the optimal synthetic routes for [2-(2-Oxopropoxy)phenoxy]acetic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis involves coupling phenoxyacetic acid derivatives with oxopropoxy groups via ether linkages. Key steps include:

  • Nucleophilic substitution : Using potassium carbonate as a base in anhydrous acetone to facilitate ether bond formation (reflux at 60°C for 12 hours) .
  • Catalyst optimization : Testing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency in biphasic systems.
  • Yield improvement : Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Q. How can structural confirmation of this compound be achieved?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic peaks: δ 4.6–4.8 ppm (m, –OCH2CO–), δ 2.1–2.3 ppm (s, –COCH3 from oxopropoxy group) .
    • ¹³C NMR : Confirm ester carbonyl signals at ~170–175 ppm.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions observed in related phenoxyacetic acid derivatives) .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H]⁻ peaks matching the molecular formula (C11H12O6).

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Stability data indicate decomposition above 40°C .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

Advanced Research Questions

Q. How do intermolecular hydrogen bonds influence the crystallographic packing of this compound?

Methodological Answer: Single-crystal X-ray diffraction reveals:

  • Classical hydrogen bonds : O–H···O between carboxylic acid groups (2.65–2.75 Å bond length).
  • Non-classical interactions : C–H···O contacts (3.0–3.2 Å) stabilizing the lattice .
  • Dihedral angles : The oxopropoxy side chain adopts a near-perpendicular orientation (75–85°) relative to the benzene ring, affecting solubility and reactivity.

Q. How can contradictory biological activity data for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from:

  • Enantiomeric purity : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) to separate stereoisomers with differing bioactivities .
  • Metabolic stability : Perform liver microsome assays (human/rat) to assess CYP450-mediated degradation.
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing oxopropoxy with methyl groups) and test inhibition of target enzymes like aminopeptidase M .

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., carbonyl carbons with high Fukui indices) .
  • Molecular Dynamics (MD) : Simulate solvation in water/DMSO mixtures to assess aggregation tendencies.
  • Docking Studies : Model interactions with enzyme active sites (e.g., cyclooxygenase-2) using AutoDock Vina.

Q. How does pH affect the stability and degradation pathways of this compound?

Methodological Answer:

  • Acidic Conditions (pH < 3) : Hydrolysis of the ester group to form phenoxyacetic acid and pyruvic acid. Monitor via HPLC .
  • Alkaline Conditions (pH > 10) : Saponification of the ester, yielding carboxylate salts.
  • Neutral pH (6–8) : Minimal degradation over 72 hours at 25°C.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.